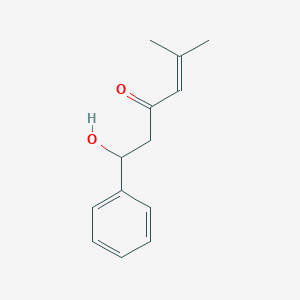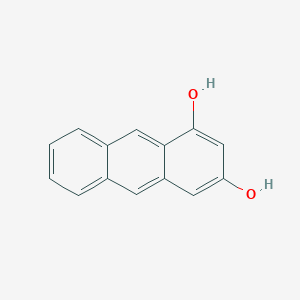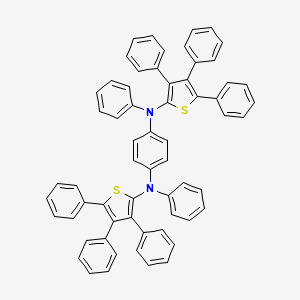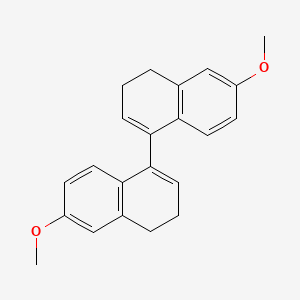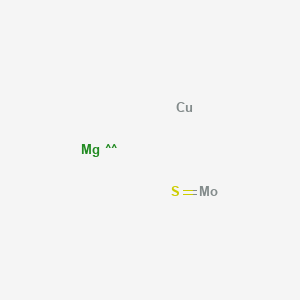
2-Benzoyl-4-methylphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-4-methylphenyl benzoate is an organic compound with the molecular formula C21H16O3. It is a derivative of benzoic acid and is known for its unique structural properties, which include both intra- and intermolecular interactions. The compound crystallizes in the triclinic space group PĪ and exhibits centrosymmetric dimers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-methylphenyl benzoate typically involves the benzoylation of substituted phenols. One common method is the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of sodium hydroxide . The reaction is carried out by adding benzoyl chloride to a solution of phenol and sodium hydroxide, followed by vigorous shaking and cooling. The solid benzoate product is then separated and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-4-methylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and aldehydes
Substitution: Various substituted benzoates
Applications De Recherche Scientifique
2-Benzoyl-4-methylphenyl benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzoyl-4-methylphenyl benzoate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Benzoyl-4-methylphenyl benzoate is unique due to its specific structural arrangement, which includes both intra- and intermolecular interactions. This structural uniqueness contributes to its distinct chemical and physical properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
344563-86-6 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(2-benzoyl-4-methylphenyl) benzoate |
InChI |
InChI=1S/C21H16O3/c1-15-12-13-19(24-21(23)17-10-6-3-7-11-17)18(14-15)20(22)16-8-4-2-5-9-16/h2-14H,1H3 |
Clé InChI |
QYMMDDHJIJSMCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



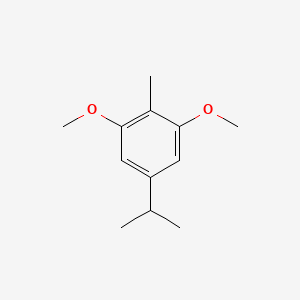
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
